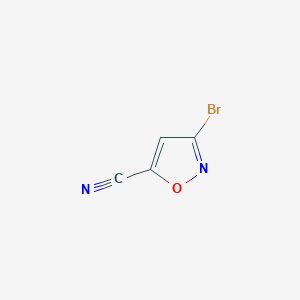

3-Bromoisoxazole-5-carbonitrile

Description

The exact mass of the compound 3-Bromoisoxazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromoisoxazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoisoxazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIUIHYRVDAYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241897-95-9 | |

| Record name | 3-bromo-1,2-oxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Potential Therapeutic Targets for Isoxazole Compounds

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the discovery and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the key molecular targets for isoxazole-containing compounds across various disease areas, including oncology, inflammation, infectious diseases, and central nervous system disorders. By delving into the mechanisms of action and structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate and advance isoxazole-based therapeutics. Detailed experimental protocols and visual representations of signaling pathways are provided to bridge theoretical concepts with practical application in the laboratory.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole nucleus is a cornerstone of modern drug design, prized for its ability to engage in a variety of non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] These interactions are fundamental to the high-affinity binding of isoxazole derivatives to their biological targets.[2] The isoxazole ring is not merely a passive structural element; its electronic nature can be finely tuned through substituent modifications, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.[1][3] This adaptability has made the isoxazole moiety a recurring feature in a multitude of FDA-approved drugs, underscoring its therapeutic significance.[1][4]

Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] Their success can be attributed to the isoxazole core's ability to serve as a bioisostere for other functional groups, enhancing potency, selectivity, and metabolic stability.[1] This guide will explore the specific molecular targets that underpin these diverse pharmacological activities.

Key Therapeutic Areas and Molecular Targets

The versatility of the isoxazole scaffold has enabled its application in a wide range of therapeutic areas. This section will detail the key molecular targets in oncology, inflammatory diseases, and central nervous system (CNS) disorders.

Oncology: A Multi-pronged Attack on Cancer

Isoxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[8][9] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of protein-protein interactions.[2]

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Isoxazole-based compounds have been successfully developed as inhibitors of several important kinases.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key mediator of angiogenesis, VEGFR2 is a prime target for cancer therapy.[10] Isoxazole derivatives have been designed to bind to the ATP-binding site of VEGFR2, thereby inhibiting its kinase activity and preventing the formation of new blood vessels that supply tumors.[10]

-

Casein Kinase 1 (CK1): The CK1 family of serine/threonine kinases is implicated in the regulation of various cellular processes, and its isoform CK1δ is overexpressed in several cancers.[11] Novel 3,4-diaryl-isoxazole compounds have been developed as potent and selective inhibitors of CK1δ.[11]

-

-

Enzyme Inhibition:

-

Poly (ADP-ribose) polymerase (PARP): PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways.[12] Isoxazole-based PARP inhibitors are being explored as promising anticancer drugs.[12]

-

Topoisomerases: These enzymes are essential for DNA replication and are well-established targets for chemotherapy. Certain isoxazole hybrids have demonstrated the ability to inhibit both topoisomerase I and II, leading to cancer cell death.[13]

-

-

Tubulin Polymerization: The microtubule network is vital for cell division, making tubulin an attractive target for anticancer drugs. Some isoxazole derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[4][9]

Caption: Isoxazole inhibitors block VEGFR2 activation, halting angiogenesis.

Inflammatory Diseases: Quelling the Fire of Inflammation

Isoxazole-containing compounds have a rich history in the treatment of inflammatory conditions, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][14]

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15][16]

-

COX-2 Selective Inhibition: Isoxazole derivatives like Valdecoxib and Parecoxib were designed to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[14][17][18] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[19] The mechanism involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins.[20][21]

-

Caption: Isoxazole inhibitors block COX-2, reducing prostaglandin synthesis and inflammation.

Central Nervous System (CNS) Disorders: Modulating Neuronal Signaling

The therapeutic potential of isoxazole derivatives extends to the complex realm of CNS disorders, where they have been shown to modulate the activity of various receptors and enzymes.[1][22]

-

Receptor Modulation:

-

GABA-A Receptor: Certain isoxazole-based compounds can modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This can lead to sedative and anxiolytic effects.[22]

-

Nicotinic Acetylcholine Receptor (nAChR): Modulation of nAChRs by isoxazole hybrids is being investigated for the treatment of cognitive impairment in diseases like Alzheimer's and Parkinson's.[22]

-

-

Enzyme Inhibition:

-

Tyrosinase: This enzyme is involved in the production of melanin, and its dysregulation has been linked to neurodegenerative processes. Some isoxazole compounds have been found to inhibit tyrosinase activity.[23]

-

Case Studies: From Bench to Bedside

The therapeutic utility of isoxazole compounds is best illustrated by examining specific drugs that have made it to the market or advanced deep into clinical trials.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is an isoxazole-containing NSAID that selectively inhibits the COX-2 enzyme.[17][24] Its clinical application was in the management of osteoarthritis, rheumatoid arthritis, and dysmenorrhea.[17] Although withdrawn from the market due to concerns about cardiovascular side effects, its development provided valuable insights into the design of selective COX-2 inhibitors.[16][19]

Leflunomide: An Immunomodulatory Agent

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD).[3][24] Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase, which is essential for the synthesis of pyrimidines. This leads to the inhibition of T-cell proliferation and the production of autoantibodies, making it an effective treatment for rheumatoid arthritis.

Experimental Workflows for Target Identification and Validation

The identification and validation of therapeutic targets for novel isoxazole compounds is a systematic process that involves a combination of in vitro and in vivo assays.

General Workflow

Caption: A streamlined workflow for identifying and validating therapeutic targets.

Detailed Experimental Protocols

This protocol describes a common method for determining the inhibitory activity of isoxazole compounds against the COX-2 enzyme.

Objective: To determine the IC50 value of a test compound for COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test isoxazole compounds

-

DMSO (for compound dilution)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a prostaglandin E2 immunoassay kit)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Enzyme Reaction: a. In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. b. Incubate for a pre-determined time at 37°C to allow for compound-enzyme binding. c. Initiate the enzymatic reaction by adding arachidonic acid. d. Incubate for a specific time at 37°C.

-

Detection: a. Stop the reaction. b. Measure the amount of prostaglandin E2 produced using an immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: a. Plot the percentage of COX-2 inhibition versus the logarithm of the compound concentration. b. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a dose-response curve.

Self-Validation:

-

Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Include a no-enzyme control and a no-compound control.

-

Run all experiments in triplicate to ensure reproducibility.

This protocol outlines a method to assess the ability of isoxazole compounds to inhibit VEGFR2 signaling in a cellular context.

Objective: To measure the inhibition of VEGF-induced VEGFR2 phosphorylation by a test compound.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Cell culture medium and serum

-

Recombinant human VEGF

-

Test isoxazole compounds

-

Lysis buffer

-

Phospho-VEGFR2 (Tyr1175) antibody

-

Total VEGFR2 antibody

-

Secondary antibodies conjugated to a detectable label (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: a. Culture HUVECs to near confluency. b. Serum-starve the cells for several hours. c. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. d. Stimulate the cells with VEGF for a short period (e.g., 10 minutes).

-

Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of the cell lysates.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with a primary antibody against phospho-VEGFR2. c. Wash and probe with a secondary antibody. d. Detect the signal using a chemiluminescence substrate. e. Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.

-

Data Analysis: a. Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. b. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. c. Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration.

Self-Validation:

-

Use a known VEGFR2 inhibitor as a positive control.

-

Include a vehicle-treated control and a VEGF-stimulated control.

-

Ensure equal protein loading by normalizing to total VEGFR2 or a housekeeping protein.

Future Directions and Emerging Targets

The field of isoxazole-based drug discovery is continually evolving, with new therapeutic targets and modalities emerging.

-

AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis and a promising target for metabolic diseases and cancer.[25][26][27][28][29] The development of isoxazole-based AMPK activators is an active area of research.

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[30] Isoxazole derivatives have been identified as potent FXR agonists with potential applications in liver diseases.[30]

-

Multi-Targeted Therapies: Designing isoxazole compounds that can simultaneously modulate multiple targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[6]

-

PROTACs: Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. The isoxazole scaffold could be incorporated into PROTAC design to target specific proteins for degradation.

Conclusion

The isoxazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its ability to interact with a wide range of biological targets has led to the development of drugs for a multitude of diseases. As our understanding of disease biology deepens and new targets are identified, the isoxazole ring is poised to remain a central feature in the landscape of medicinal chemistry and drug discovery. The continued exploration of novel isoxazole derivatives, coupled with innovative therapeutic strategies, holds immense promise for addressing unmet medical needs.

References

- Akhtar, J., Khan, A. A., Ali, Z., Haider, R., & Shahar Yar, M. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 143-189.

- Al-Ghulikah, H., Ibrahim, S., Ghabi, A., Mtiraoui, H., Jeanneau, E., & Msaddek, M. (2022). Novel isoxazole linked 1, 5- benzodiazepine derivatives: design, synthesis, molecular docking and antimicrobial evaluation. Journal of Molecular Structure, 1250, 131801.

- Arora, S. (2022). PROTACs: A hope for breast cancer patients?. Anti-Cancer Agents in Medicinal Chemistry, 22(3), 406-417.

- Chakraborty, T., & Ledwani, L. (2017). Research Methodology in Chemical Sciences. Taylor & Francis.

- Devi, N., Rawal, R. K., & Singh, V. (2017). Substituted 1-formyl-9H-β-carbolines as precursors for the synthesis of new β-carboline-based polycyclic systems. In T. Chakraborty & L. Ledwani (Eds.), Research Methodology in Chemical Sciences. Taylor & Francis.

- Du, Y., Li, S., Mei, Y., Jiang, L., Yang, X., & Zeng, W. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Guo, X. X., Kim, H., Li, Y., Yim, H., Lee, S. K., & Jin, Y. H. (2010). Cdk2 acts upstream of mitochondrial permeability transition in response to taxol-induced apoptosis. Molecular and Cellular Biology, 30(3), 640-656.

- Hardie, D. G. (1997). The AMP-activated protein kinase--a key regulator of metabolism in mammalian cells. Journal of Medical Microbiology, 46(10), 803-805.

- Herzig, S., & Shaw, R. J. (2018). AMPK: guardian of metabolism and mitochondrial homeostasis. Nature Reviews Molecular Cell Biology, 19(2), 121-135.

- Jackson, L. M., & Hawkey, C. J. (2000). COX-2 selective inhibitors: a new generation of anti-inflammatory drugs. The British Journal of General Practice, 50(458), 753-756.

- Kumar, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research, 16(4), 306-313.

- Mahapatra, D. K., Aguilar, C. N., & Haghi, A. K. (2021). Natural Products Pharmacology and Phytochemicals for Health Care. Apple Academic Press.

- Micklewright, R., Lane, S., & Linley, J. (2003). A randomised, placebo-controlled trial of the efficacy and tolerability of valdecoxib in the treatment of primary dysmenorrhoea. The British Journal of General Practice, 53(490), 361-365.

- Mihaylova, M. M., & Shaw, R. J. (2011). The AMPK signalling pathway coordinates cell growth, autophagy and metabolism.

- Russell, K. E., Chung, K. F., Clarke, C. J., Durham, A. L., Mallia, P., Footitt, J., Johnston, S. L., Barnes, P. J., Hall, S. R., & Simpson, K. D. (2016). The MIF antagonist ISO-1 attenuates corticosteroid-insensitive inflammation in severe asthma. The Journal of Allergy and Clinical Immunology, 137(5), 1453-1462.

- Steinberg, G. R., & Carling, D. (2019). The AMP-activated protein kinase: a key regulator of metabolism in health and disease. Physiological Reviews, 99(2), 1075-1132.

- Wagner, E., Al-Kadasi, K., Zimecki, M., & Sawka-Dobrowolska, W. (2008). Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504.

- Zimecki, M. (2016). Anti-inflammatory properties of an isoxazole derivative–MZO-2. Pharmacological Reports, 68(4), 894-902.

-

(2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Wiley Online Library. Retrieved from [Link]

-

(2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Retrieved from [Link]

-

(2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

-

(2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Bentham Science. Retrieved from [Link]

-

(2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Retrieved from [Link]

-

(2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. Retrieved from [Link]

-

(2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. Retrieved from [Link]

-

(2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Retrieved from [Link]

-

(2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Retrieved from [Link]

-

(2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI. Retrieved from [Link]

-

(2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. Retrieved from [Link]

-

(2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Retrieved from [Link]

-

(2024). Isoxazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

(2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Retrieved from [Link]

-

(2024). valdecoxib. ClinPGx. Retrieved from [Link]

-

(2003). Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. PubMed. Retrieved from [Link]

-

(2024). Valdecoxib: Uses, Dosage, Side Effects and More. MIMS Philippines. Retrieved from [Link]

-

(2024). Valdecoxib. PubChem. Retrieved from [Link]

-

(2024). Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Retrieved from [Link]

-

(2024). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]

-

(2024). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(2024). Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). ResearchGate. Retrieved from [Link]

-

(2024). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Retrieved from [Link]

-

(2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Retrieved from [Link]

-

(2024). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PubMed Central. Retrieved from [Link]

-

(2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PubMed Central. Retrieved from [Link]

-

(2024). AMPK Signaling Pathway. Boster Bio. Retrieved from [Link]

-

(2024). AMP-activated protein kinase. Wikipedia. Retrieved from [Link]

-

(2024). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. PubMed Central. Retrieved from [Link]

-

(2024). AMPK Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. espublisher.com [espublisher.com]

- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 10. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents | MDPI [mdpi.com]

- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 17. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mims.com [mims.com]

- 19. ClinPGx [clinpgx.org]

- 20. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 22. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 23. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 29. bosterbio.com [bosterbio.com]

- 30. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromoisoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the reactivity of 3-Bromoisoxazole-5-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple listing of reactions to provide a deeper understanding of the electronic and steric factors governing its chemical behavior, supported by field-proven insights and detailed experimental protocols.

Core Molecular Architecture and Electronic Landscape

3-Bromoisoxazole-5-carbonitrile possesses a unique electronic architecture that dictates its reactivity. The isoxazole ring is an electron-deficient π-system, a consequence of the electronegativity of the nitrogen and oxygen heteroatoms. This inherent electron deficiency is further amplified by the strongly electron-withdrawing nitrile group (-CN) at the C5 position. Conversely, the bromine atom at the C3 position, while electronegative, can also participate in resonance, donating electron density to the ring. This push-pull electronic environment creates a nuanced reactivity profile, making the molecule susceptible to a range of transformations at distinct positions.

Key Structural Features:

-

Electron-Deficient Isoxazole Core: Prone to nucleophilic attack under certain conditions and influences the acidity of adjacent protons.

-

Electron-Withdrawing Nitrile Group (-CN): Enhances the electron deficiency of the ring, particularly at the C4 and C5 positions, and serves as a versatile synthetic handle for further derivatization.

-

Reactive Bromine Atom (-Br): A good leaving group, making the C3 position a prime site for cross-coupling reactions and nucleophilic substitution.

Synthesis of the 3-Bromoisoxazole-5-carbonitrile Scaffold

The efficient construction of the 3-Bromoisoxazole-5-carbonitrile core is a critical first step for its utilization in synthetic campaigns. While various methods for isoxazole synthesis exist, a common and effective approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne.[1][2]

A plausible and frequently utilized precursor for the synthesis of related 3-bromoisoxazoles is mucobromic acid.[3][4] The synthesis of 3-Bromoisoxazole-5-carbonitrile can be envisioned through a multi-step sequence starting from a suitable precursor, potentially involving the formation of a brominated nitrile oxide intermediate followed by cycloaddition.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 3-Bromoisoxazole-5-carbonitrile.

The Reactivity Landscape: A Multi-faceted Profile

The reactivity of 3-Bromoisoxazole-5-carbonitrile is dominated by three primary centers: the C3-Br bond, the C5-CN group, and the isoxazole ring itself.

Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position

The C-Br bond at the 3-position is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for the rapid construction of molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the isoxazole core and various aryl or heteroaryl boronic acids or esters.[5][6] This reaction is instrumental in creating biaryl structures, which are prevalent motifs in pharmacologically active compounds. The electron-deficient nature of the isoxazole ring generally facilitates the oxidative addition step in the catalytic cycle.

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and influences reaction rate. |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers. |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoisoxazole-5-carbonitrile with Phenylboronic Acid

-

To a degassed solution of 3-Bromoisoxazole-5-carbonitrile (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of dioxane and water (4:1) is added K₂CO₃ (2.0 eq).

-

Pd(PPh₃)₄ (0.05 eq) is then added, and the mixture is degassed again.

-

The reaction mixture is heated to 100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-phenylisoxazole-5-carbonitrile.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the direct linkage of terminal alkynes to the C3 position of the isoxazole ring, providing access to a wide range of alkynyl-substituted isoxazoles.[7][8][9] This reaction is highly valuable for the synthesis of precursors for "click" chemistry, as well as for creating rigid scaffolds in drug design. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Typical Sonogashira Coupling Conditions:

| Component | Example Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base | Et₃N, i-Pr₂NH | Acts as a base and often as a solvent. |

| Solvent | THF, DMF | Co-solvent to ensure solubility of reactants. |

| Temperature | Room temperature to 80 °C | Generally milder conditions than Suzuki coupling. |

Experimental Protocol: Sonogashira Coupling of 3-Bromoisoxazole-5-carbonitrile with Phenylacetylene

-

To a solution of 3-Bromoisoxazole-5-carbonitrile (1.0 eq) and phenylacetylene (1.1 eq) in a mixture of THF and triethylamine (2:1) is added Pd(PPh₃)₄ (0.03 eq) and CuI (0.05 eq).

-

The reaction mixture is stirred at room temperature under an inert atmosphere for 6-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution, water, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3-(phenylethynyl)isoxazole-5-carbonitrile.

Reactivity of the Nitrile Group at the C5 Position

The nitrile group at the C5 position is a versatile functional group that can undergo a variety of transformations.

The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10] This transformation provides access to 3-bromo-5-(aminomethyl)isoxazole, a valuable intermediate for further functionalization, such as amide bond formation.

Grignard reagents add to the nitrile to form an intermediate imine, which upon acidic workup, yields a ketone.[11] This allows for the introduction of a variety of alkyl or aryl groups at the C5 position, leading to the formation of 3-bromo-5-acylisoxazoles.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the isoxazole ring, particularly enhanced by the C5-nitrile group, nucleophilic aromatic substitution (SNAr) at the C3 position is a plausible, albeit less common, reaction pathway.[12][13] Strong nucleophiles, under forcing conditions, may displace the bromide. The viability of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Factors Influencing SNAr:

-

Nucleophile Strength: Stronger nucleophiles are more likely to initiate the reaction.

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the charged intermediate (Meisenheimer complex).

-

Temperature: Elevated temperatures are often required to overcome the activation energy.

Spectroscopic Characterization

The structural elucidation of 3-Bromoisoxazole-5-carbonitrile and its derivatives relies heavily on standard spectroscopic techniques.

Predicted Spectroscopic Data for 3-Bromoisoxazole-5-carbonitrile:

| Technique | Predicted Key Features |

| ¹H NMR | A singlet for the C4-H proton, likely in the δ 7.0-8.0 ppm range, deshielded by the adjacent electronegative atoms and the nitrile group. |

| ¹³C NMR | Signals for the isoxazole ring carbons (C3, C4, C5), with C3 and C5 being significantly deshielded. A characteristic signal for the nitrile carbon (-CN) around δ 110-120 ppm.[3][14] |

| FTIR | A strong, sharp absorption band for the C≡N stretch around 2230-2240 cm⁻¹.[15] Characteristic C=N and C-O stretching vibrations for the isoxazole ring. |

| Mass Spec. | A molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 in approximately 1:1 ratio). |

Safety and Handling

As a brominated heterocyclic compound, 3-Bromoisoxazole-5-carbonitrile should be handled with care in a well-ventilated fume hood.[12]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Drug Discovery and Materials Science

Isoxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][17] The ability to functionalize 3-Bromoisoxazole-5-carbonitrile at multiple positions makes it an attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. The rigid isoxazole core can serve as a bioisostere for other aromatic systems, and the diverse substitution patterns achievable allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.

In materials science, the alkynyl derivatives prepared via Sonogashira coupling can be utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where rigid, conjugated systems are desirable.

Conclusion

3-Bromoisoxazole-5-carbonitrile is a highly versatile and reactive building block with a rich and tunable chemical profile. Its strategic importance lies in the orthogonal reactivity of its functional groups, allowing for selective transformations at the C3 and C5 positions. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is paramount for its effective utilization in the design and synthesis of novel molecules for a wide array of applications, from drug discovery to materials science.

References

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

- Yu, J., Edjah, B., Argueta-Gonzalez, H., Ross, S., Gaulden, P., Shanderson, R., Dave, J., & Baumstark, A. L. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles.

-

Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide. (2025). BenchChem.

- 3-Bromoisoxazole Safety D

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845.

- 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2015).

- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102869.

- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). Organic letters, 12(24), 5644–5647.

- Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. (2008). Organic Chemistry Portal.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). Molecules (Basel, Switzerland), 21(3), 307.

- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). Chemical science, 13(2), 344–352.

- Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. (2022). Environmental science & technology, 56(21), 15003–15012.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

- Process for the manufacture of 3-amino-5- methylisoxazole. (1991).

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2021). Molecules (Basel, Switzerland), 26(17), 5183.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. (2021). European journal of organic chemistry, 2021(30), 4393–4397.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.

- SAFETY D

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetochemistry, 4(4), 49.

- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2013).

- TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon. (2024). TCI Chemicals.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Journal of enzyme inhibition and medicinal chemistry, 33(1), 1198–1206.

- SAFETY D

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org.

- Safety Data Sheet: 1,2,3-Benzotriazole. (n.d.). Carl ROTH.

- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). Scientific reports, 11(1), 13627.

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 11. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. ajrcps.com [ajrcps.com]

- 14. d-nb.info [d-nb.info]

- 15. rjpbcs.com [rjpbcs.com]

- 16. fishersci.com [fishersci.com]

- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 3-Bromoisoxazole-5-carbonitrile in Antibacterial Agent Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are pivotal in medicinal chemistry due to their ability to interact with biological targets.[1] The isoxazole ring is a prominent pharmacophore known for a wide range of biological activities, including significant antimicrobial properties.[1] This document provides a detailed technical guide on the application of 3-Bromoisoxazole-5-carbonitrile, a versatile and reactive building block, in the synthesis of potent antibacterial agents. We will focus on its strategic use in constructing isoxazole-containing oxazolidinone derivatives, a class of synthetic antibiotics that have shown efficacy against multi-drug-resistant Gram-positive pathogens.[2] This guide will furnish researchers with both the theoretical underpinnings and practical, step-by-step protocols for synthesis and subsequent antibacterial evaluation.

Introduction: The Strategic Value of 3-Bromoisoxazole-5-carbonitrile

3-Bromoisoxazole-5-carbonitrile is a bifunctional heterocyclic compound. Its structure is primed for sequential, regioselective reactions, making it an ideal starting material for combinatorial library synthesis and lead optimization campaigns.

-

The Isoxazole Core: The isoxazole moiety is a key feature in several approved drugs and numerous experimental compounds.[3] Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its diverse pharmacological profile.[1][4] The weak N-O bond within the ring can be cleaved under specific reductive conditions, offering a pathway to further structural diversification, although for many antibacterial applications, the intact ring is a crucial part of the pharmacophore.[3]

-

Reactive Handles:

-

C3-Bromine: The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.

-

C5-Nitrile: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This amine functionality is particularly crucial as it serves as a key nucleophile for coupling with other pharmacophoric fragments, most notably in the construction of the oxazolidinone ring system.

-

The combination of these features makes 3-Bromoisoxazole-5-carbonitrile a powerful synthon for accessing novel chemical space in the search for next-generation antibiotics.

Core Synthetic Strategy: Construction of Isoxazole-Appended Oxazolidinones

Oxazolidinones, such as Linezolid, are a critical class of antibiotics that inhibit bacterial protein synthesis at a very early stage.[5] Their novel mechanism of action makes them effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] The core strategy detailed here involves using 3-Bromoisoxazole-5-carbonitrile to synthesize a novel amine intermediate, which is then cyclized to form the oxazolidinone ring.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for an isoxazole-oxazolidinone.

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies. Explanations are provided to underscore the rationale behind specific reagents and conditions.

Protocol 3.1: Synthesis of (3-Bromoisoxazol-5-yl)methanamine (Intermediate 1)

This crucial first step converts the nitrile group into a primary amine, which will serve as the nucleophile for building the oxazolidinone ring.

Materials:

-

3-Bromoisoxazole-5-carbonitrile

-

Methanol (anhydrous)

-

Raney Nickel (50% slurry in water)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

-

Parr hydrogenator or a similar high-pressure hydrogenation apparatus

-

Magnetic stirrer

-

Round-bottom flask

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-Bromoisoxazole-5-carbonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous methanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).

-

Catalyst Addition: Carefully wash the Raney Nickel slurry (approx. 0.2 eq by weight) with methanol three times to remove water. Under an inert atmosphere (e.g., Argon), add the washed catalyst to the reaction mixture.

-

Expert Insight: Raney Nickel is pyrophoric when dry. Always handle it as a slurry and under an inert atmosphere. The washing step is critical to remove water, which can interfere with the reaction.

-

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas three times. Pressurize the vessel to 50-60 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Self-Validation: The pressure gauge on the hydrogenator should drop as the reaction consumes hydrogen and then stabilize upon completion. TLC or LC-MS can also be used to confirm the disappearance of the starting material.

-

-

Work-up: Carefully vent the hydrogen from the vessel and purge with an inert gas like Argon or Nitrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the pad thoroughly with methanol.

-

Expert Insight: The filter cake containing Raney Nickel should be kept wet with water to prevent ignition upon exposure to air.

-

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product, (3-Bromoisoxazol-5-yl)methanamine.

-

Purification & Characterization: The crude amine is often used directly in the next step. If necessary, it can be purified by column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol 3.2: Synthesis of the Final Isoxazole-Oxazolidinone Compound

This multi-step, one-pot procedure builds the oxazolidinone ring onto the amine intermediate.

Materials:

-

(3-Bromoisoxazol-5-yl)methanamine (Intermediate 1)

-

(R)-Glycidyl butyrate

-

1,1'-Carbonyldiimidazole (CDI)

-

Arylboronic acid (for Suzuki coupling, e.g., 4-fluorophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (ACN), Toluene, Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Amino Alcohol Formation: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM. Add (R)-Glycidyl butyrate (1.1 eq) and stir the mixture at room temperature for 16 hours.

-

Expert Insight: This is a nucleophilic ring-opening of the epoxide by the primary amine. The reaction is typically slow and is left overnight to ensure complete conversion. (R)-glycidyl butyrate is chosen to install the correct stereochemistry required for antibacterial activity, mirroring established oxazolidinones.[6][7]

-

-

Cyclization: Cool the reaction mixture to 0 °C. Add CDI (1.2 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

-

Expert Insight: CDI is a safe and effective phosgene equivalent that activates the hydroxyl group and facilitates cyclization with the secondary amine to form the 2-oxazolidinone ring.

-

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is the brominated isoxazole-oxazolidinone.

-

Suzuki Cross-Coupling: To a new flask, add the crude brominated intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq).

-

Catalyst Addition: Add a solvent mixture of Toluene/Ethanol/Water (e.g., 3:1:1 ratio). Degas the mixture by bubbling Argon through it for 20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Expert Insight: Degassing is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

-

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Final Work-up & Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Application in Antibacterial Susceptibility Testing

Once synthesized and purified, the novel compound must be evaluated for its antibacterial efficacy. The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Broth Microdilution MIC Assay

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of the Nitrile Group on 3-Bromoisoxazole-5-carbonitrile

Introduction: The Versatility of the Isoxazole Scaffold

The 3-bromoisoxazole-5-carbonitrile moiety is a highly valuable building block in the fields of medicinal chemistry and drug development. The isoxazole ring itself is a privileged structure, present in numerous therapeutic agents due to its favorable metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The presence of a bromine atom at the 3-position and a nitrile group at the 5-position provides two orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of key derivatization strategies for the nitrile group of 3-bromoisoxazole-5-carbonitrile. We will delve into the mechanistic underpinnings of these transformations, present field-proven, step-by-step protocols, and offer insights into potential challenges and optimization strategies. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently synthesize a diverse library of novel isoxazole derivatives.

Core Derivatization Pathways

The electron-withdrawing nature of the isoxazole ring and the bromine atom influences the reactivity of the C5-nitrile group. This guide will focus on three principal, high-impact derivatization pathways:

-

[3+2] Cycloaddition: Conversion of the nitrile to a 5-substituted-1H-tetrazole.

-

Reduction: Transformation of the nitrile to a primary amine.

-

Hydrolysis: Stepwise conversion of the nitrile to a carboxamide and subsequently to a carboxylic acid.

These transformations introduce key functional groups—a bioisostere for a carboxylic acid (tetrazole), a basic handle for salt formation and further derivatization (amine), and versatile intermediates for amide coupling (carboxamide and carboxylic acid).

Synthesis of 3-Bromo-5-(1H-tetrazol-5-yl)isoxazole via [3+2] Cycloaddition

Scientific Rationale: The conversion of a nitrile to a tetrazole is a powerful transformation in medicinal chemistry, as the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid.[3] This substitution can enhance metabolic stability and improve pharmacokinetic properties. The reaction proceeds via a [3+2] cycloaddition between the nitrile and an azide salt.[4] The mechanism is thought to involve the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the aromatic tetrazole ring.

Workflow Diagram:

Caption: Workflow for the synthesis of 3-bromo-5-(1H-tetrazol-5-yl)isoxazole.

Detailed Experimental Protocol:

Materials:

-

3-Bromoisoxazole-5-carbonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisoxazole-5-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per gram of nitrile) to the flask.

-

Reaction: Heat the mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-bromo-5-(1H-tetrazol-5-yl)isoxazole as a solid.

-

Dry the purified product under vacuum.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 70-90% | [5] |

| Reaction Time | 12-24 hours | [6] |

| Reaction Temp. | 110-120 °C | [6] |

Reduction of 3-Bromoisoxazole-5-carbonitrile to (3-Bromoisoxazol-5-yl)methanamine

Scientific Rationale: The reduction of a nitrile to a primary amine introduces a basic functional group that is crucial for modifying solubility, forming salts, and serving as a nucleophile for further synthetic elaborations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile, followed by an aqueous work-up to yield the primary amine.[7]

Expertise & Experience Insight: A critical consideration when reducing substituted isoxazoles with strong hydrides like LiAlH₄ is the potential for reductive cleavage of the N-O bond within the isoxazole ring.[8] This can lead to a mixture of products. To mitigate this side reaction, it is imperative to maintain low reaction temperatures and carefully control the stoichiometry of the reducing agent.

Workflow Diagram:

Caption: Workflow for the reduction of 3-bromoisoxazole-5-carbonitrile to the corresponding primary amine.

Detailed Experimental Protocol:

Materials:

-

3-Bromoisoxazole-5-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Sodium hydroxide (NaOH) solution, 15% aqueous

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3-bromoisoxazole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up (Fieser work-up):

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.

-

Add 15% aqueous NaOH solution (X mL) dropwise.

-

Add deionized water (3X mL) dropwise.

-

A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

-

-

Isolation:

-

Filter the slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Combine the filtrate and washings and dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

-

The product can be purified further by column chromatography on silica gel or by distillation under reduced pressure.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [7] |

| Reaction Time | 2-4 hours | [7] |

| Reaction Temp. | 0 °C to RT | [7] |

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide, which can then be further hydrolyzed to a carboxylic acid. This stepwise conversion allows for the isolation of either product depending on the reaction conditions.

Partial Hydrolysis to 3-Bromoisoxazole-5-carboxamide

Scientific Rationale: Partial hydrolysis of a nitrile to an amide can be achieved under controlled acidic or basic conditions. The reaction is stopped before proceeding to the carboxylic acid. The carboxamide is a valuable intermediate for further chemical modifications.

Workflow Diagram:

Caption: Workflow for the partial hydrolysis of 3-bromoisoxazole-5-carbonitrile to the corresponding carboxamide.

Detailed Experimental Protocol:

Materials:

-

3-Bromoisoxazole-5-carbonitrile

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beaker

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Place 3-bromoisoxazole-5-carbonitrile (1.0 eq) in a beaker equipped with a magnetic stir bar.

-

Acid Addition: Cool the beaker in an ice bath and slowly add concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

-

Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

-

Complete Hydrolysis to 3-Bromoisoxazole-5-carboxylic Acid

Scientific Rationale: Complete hydrolysis to the carboxylic acid is typically achieved by heating the nitrile in the presence of a strong acid or base for an extended period.[9][10] The intermediate amide is formed and subsequently hydrolyzed in situ. The carboxylic acid product is a key intermediate for the synthesis of esters and for coupling reactions to form more complex amides.

Workflow Diagram:

Caption: Workflow for the complete hydrolysis of 3-bromoisoxazole-5-carbonitrile to the carboxylic acid.

Detailed Experimental Protocol:

Materials:

-

3-Bromoisoxazole-5-carbonitrile

-

Hydrochloric acid (HCl), 6M aqueous solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromoisoxazole-5-carbonitrile (1.0 eq) and 6M aqueous HCl.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis shows the disappearance of the starting material and the intermediate amide.

-

Work-up:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

The carboxylic acid product should precipitate out of the solution.

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold deionized water.

-

-

Purification:

-

The crude carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).

-

Dry the purified product under vacuum.

-

Quantitative Data Summary for Hydrolysis:

| Product | Typical Yield | Reaction Time | Reaction Temp. | Reference |

| Carboxamide | 70-85% | 1.5-2.5 hours | 0 °C to RT | General Procedure |

| Carboxylic Acid | 80-95% | 4-8 hours | Reflux | [9] |

Conclusion

The nitrile group of 3-bromoisoxazole-5-carbonitrile is a versatile functional handle that provides access to a wide array of important chemical entities. The protocols detailed in this guide for the synthesis of tetrazoles, primary amines, carboxamides, and carboxylic acids are robust and have been developed with a focus on scientific integrity and practical applicability. By understanding the underlying chemical principles and potential challenges, researchers can confidently employ these methods to advance their drug discovery and development programs.

References

- Ahmed, S. M., Hussain, F. H., Leusciatti, M., Mannucci, B., Mella, M., & Quadrelli, P. (2022). Phosphorylation of 10-bromoanthracen-9-yl-cyclopenta [d] isoxazol-6-ols: chemistry suitable for antivirals. ARKIVOC, 2022(7), 89-103.

- Popov, A. V., Tseliou, I. N., Khlebnikov, A. F., & Novikov, M. S. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(3), 1361.

- Makhaeva, G. F., Lushchekina, S. V., Boltneva, N. P., Shevchenko, V. P., & Richardson, R. J. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.

- Khatun, N., Saha, A., & Dinda, B. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(53), 33365-33393.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

- Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.

- Kinstle, T. H., & Staudt, G. J. (1969). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. The Journal of Organic Chemistry, 34(3), 819-821.

- Britton, J., Raston, C. L., & Stubbs, K. A. (2017). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Beilstein Journal of Organic Chemistry, 13(1), 2269-2276.

- Patel, M. P., & Patel, R. G. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RASĀYAN Journal of Chemistry, 2(2), 807-810.

- Kariyappa, A. K., & Kumar, K. A. (2012). Synthesis of 3, 5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.

-

Dr. Preeti. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

- Duncia, J. V., Pierce, M. E., & Santella Jr, J. B. (1991). Three synthesis routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of organic chemistry, 56(7), 2395-2400.

- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

- K. C. Nicolaou, & T. Montagnon. (2008).

- Bakthavatchalam, R., & Yoon, S. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767.

- Bakavayev, V. M., Podolyan, Y. V., Knyazeva, I. V., & Vovk, M. V. (2018). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 54(1), 104-108.

- Acar, Ç., Ertürk, A., & Yakan, H. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 779-788.

-

University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chalcogen.ro [chalcogen.ro]

- 6. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

Troubleshooting & Optimization

Technical Support Center: Navigating the Chemistry of 3-Bromoisoxazole-5-carbonitrile

Welcome to the technical support center for 3-Bromoisoxazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a highly functionalized heterocyclic compound, 3-Bromoisoxazole-5-carbonitrile offers unique opportunities for molecular construction but also presents specific challenges related to its stability. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and overcome potential degradation issues during your reactions, ensuring robust and reproducible outcomes.

I. Understanding the Molecule: Key Stability Considerations

3-Bromoisoxazole-5-carbonitrile possesses three key reactive sites: the isoxazole ring, the bromine atom at the 3-position, and the nitrile group at the 5-position. The electronic interplay between the electron-withdrawing nitrile group and the inherent reactivity of the brominated isoxazole core dictates its stability profile. The primary degradation pathways involve:

-

Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including strong acids, certain bases, and reducing agents.[1][2][3]

-

Hydrolysis of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide intermediate under both acidic and basic conditions, a reaction often accelerated by heat.[4]

-

Reactions at the C3-Bromine: The bromine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][5][6]

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What could be happening?

A1: Darkening of the reaction mixture and the appearance of multiple TLC spots are common indicators of degradation. The most likely cause is the decomposition of the isoxazole ring, especially if you are using strong bases or high temperatures. The nitrile group could also be hydrolyzing. We recommend running a control reaction without your coupling partner or nucleophile to isolate the effect of the reaction conditions on the starting material.

Q2: I am attempting a Suzuki-Miyaura coupling, but my yields are consistently low. What are the key parameters to optimize?

A2: Low yields in Suzuki-Miyaura couplings with 3-Bromoisoxazole-5-carbonitrile are often due to competing degradation pathways. The choice of base is critical; we recommend using milder bases like K₂CO₃ or Cs₂CO₃ over strong bases like NaOH or KOtBu. Additionally, the palladium catalyst and ligand system play a crucial role. Bulky electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.[1] Running the reaction at the lowest effective temperature is also advised.

Q3: Can I hydrolyze the nitrile group to a carboxylic acid without affecting the isoxazole ring?

A3: Yes, this is achievable with careful selection of reaction conditions. While strong acidic or basic hydrolysis at high temperatures will likely lead to ring degradation, milder conditions can be employed. For instance, enzymatic hydrolysis or carefully controlled hydrolysis using moderate acid or base at lower temperatures can selectively target the nitrile group.

Q4: What are the best practices for storing 3-Bromoisoxazole-5-carbonitrile?

A4: To ensure the long-term stability of 3-Bromoisoxazole-5-carbonitrile, it should be stored in a cool, dry place, away from light and strong acids or bases. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent moisture-related degradation.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during reactions with 3-Bromoisoxazole-5-carbonitrile.

Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

| Potential Cause | Explanation | Recommended Solution |

| Insufficient activation of the isoxazole ring | The electron-withdrawing nitrile group at the 5-position activates the ring for nucleophilic attack at the 3-position. However, for weakly nucleophilic partners, this may not be sufficient. | Consider using a stronger nucleophile or adding a Lewis acid to further activate the ring. |

| Degradation of starting material under basic conditions | If a strong base is used to deprotonate the nucleophile, it may also promote the degradation of the isoxazole ring. | Use a weaker base or a pre-formed salt of the nucleophile. Perform the reaction at a lower temperature. |